Product packaging for Boc-Alg(Boc)2-OH(Cat. No.:)

Boc-Alg(Boc)2-OH

Cat. No.: B1495315
M. Wt: 446.5 g/mol
InChI Key: KNFDNRSWAHJRET-UHFFFAOYSA-N
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Description

Evolution of Guanidine (B92328) Protection in Arginine Residues for Peptide Synthesis

The strategies for protecting arginine's guanidino group have evolved significantly since the early days of peptide synthesis. Initially, chemists employed protecting groups that required harsh cleavage conditions.

Nitro (NO2): One of the earliest protecting groups used was the nitro group. While effective in masking the guanidino function, its removal often required strong conditions like catalytic hydrogenation, which were not always compatible with other functionalities in the peptide. peptide.com Furthermore, its removal during HF cleavage could lead to the formation of ornithine as a side product. peptide.com However, recent studies have revisited the NO2 group, demonstrating its utility in preventing δ-lactam formation, a major side reaction during arginine incorporation. nih.govresearchgate.net

Tosyl (Tos): The tosyl group was another early choice, commonly used in Boc-based synthesis strategies. nih.govpeptide.com It is stable but requires very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for its removal. nih.gov

Sulfonyl-based Groups (Mtr, Pmc, Pbf): The quest for milder deprotection conditions led to the development of a series of arylsulfonyl-based protecting groups with increasing acid lability. ub.edu These include 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). researchgate.netpeptide.comub.edu The Pbf group is the most acid-labile of these and is widely used in modern Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com However, even Pbf can require prolonged treatment with high concentrations of trifluoroacetic acid (TFA) for complete removal, which can be detrimental to sensitive peptides, especially those containing multiple arginine residues. peptide.comub.edu

Protecting GroupAbbreviationCleavage ConditionsKey Characteristics
NitroNO2Catalytic hydrogenation, SnCl2Prevents δ-lactam formation; harsh removal can lead to side products. nih.govpeptide.com
TosylTosAnhydrous HF, TFMSAStable; requires very strong acids for removal. nih.govpeptide.com
4-methoxy-2,3,6-trimethylphenylsulfonylMtrTFA (prolonged treatment)More acid-labile than Tos; difficult to remove from multi-Arg peptides. nih.govpeptide.com
2,2,5,7,8-pentamethylchroman-6-sulfonylPmcTFAMore acid-labile than Mtr. peptide.com
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylPbfTFAMost common in Fmoc-SPPS; still can be slow to remove. researchgate.netpeptide.com

Orthogonal Protecting Group Strategies in Solution-Phase and Solid-Phase Peptide Synthesis (SPPS)

The success of modern peptide synthesis hinges on the concept of orthogonality. An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, using distinct chemical conditions. iris-biotech.depeptide.com This enables precise control over the synthesis process, such as the stepwise elongation of the peptide chain and the specific modification of side chains. peptide.compeptide.com

The two dominant orthogonal strategies in SPPS are:

Boc/Bzl Strategy: This earlier strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and benzyl (B1604629) (Bzl)-based groups for more permanent side-chain protection. peptide.com This scheme is considered "quasi-orthogonal" because both types of groups are removed by acidolysis, but at different rates and acid strengths. biosynth.com The Boc group is removed by moderate acids like TFA, while Bzl groups require strong acids like HF. peptide.com

Fmoc/tBu Strategy: This is the most common approach in modern SPPS. iris-biotech.de It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. iris-biotech.de This system is truly orthogonal because the deprotection chemistries (base for Fmoc, acid for tBu) are completely different, allowing for highly selective manipulations. iris-biotech.debiosynth.com

Strategyα-Amino ProtectionSide-Chain ProtectionDeprotection ConditionsOrthogonality
Boc/Bzl Boc (acid-labile)Benzyl-based (acid-labile)Boc: Moderate acid (TFA)Bzl: Strong acid (HF)Quasi-orthogonal biosynth.compeptide.com
Fmoc/tBu Fmoc (base-labile)tBu-based (acid-labile)Fmoc: Base (Piperidine)tBu: Acid (TFA)Fully orthogonal iris-biotech.debiosynth.com

Significance of Multi-Protected Arginine Derivatives in Complex Peptide Construction

For the synthesis of particularly complex or arginine-rich peptides, even modern sulfonyl-based protecting groups can be problematic. To address these challenges, multi-protected arginine derivatives, such as Boc-Arg(Boc)2-OH , have been developed. In this compound, the α-amino group is protected by one Boc group, and the side-chain guanidino function is masked by two additional Boc groups.

The use of a di-Boc protection on the guanidino side chain offers several key advantages:

Suppression of Side Reactions: The bulky Boc groups effectively mask the nucleophilicity of the guanidino nitrogens, significantly reducing the risk of side reactions. acs.org Studies have shown that using Fmoc-Arg(Boc)2-OH prevents the formation of δ-lactam, a common and troublesome side product during the coupling step of arginine. nih.govresearchgate.net

Improved Solubility and Handling: The protection of the highly polar guanidino group improves the solubility of the amino acid derivative in the organic solvents commonly used in SPPS, facilitating more efficient coupling reactions. nih.gov

Stability: Derivatives like Fmoc-Arg(Pbf)-OH can show instability in solution over time, whereas Fmoc-Arg(Boc)2-OH demonstrates greater stability, which is advantageous for automated synthesis protocols. researchgate.net

The compound Boc-Arg(Boc)2-OH is a building block that provides a fully masked arginine residue for incorporation into a peptide chain. Its use is particularly valuable in solution-phase synthesis or in Boc-based SPPS. caymanchem.com

PropertyValue
Chemical Name Nα,NG,NG-Tri-tert-butyloxycarbonylarginine caymanchem.com
CAS Number 97745-69-2 caymanchem.comoakwoodchemical.com
Molecular Formula C21H38N4O8 caymanchem.comoakwoodchemical.combiosynth.com
Molecular Weight 474.56 g/mol caymanchem.comoakwoodchemical.com
Appearance Crystalline solid caymanchem.com
Application Amino acid building block for peptide synthesis. caymanchem.combiosynth.com

Overview of Boc-Based Protecting Group Chemistries in Peptide Science

The tert-butyloxycarbonyl (Boc) group is one of the most fundamental and widely used amine-protecting groups in organic and peptide chemistry. americanpeptidesociety.orgresearchgate.net Introduced via reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O), it provides robust protection for amino groups under a wide range of reaction conditions. fishersci.co.uk

The key feature of Boc chemistry is its acid lability. The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to release the free amine and generate gaseous byproducts (tert-butyl cation, which fragments to isobutylene (B52900) and a proton). peptide.comamericanpeptidesociety.org This clean deprotection is a significant advantage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34N4O8 B1495315 Boc-Alg(Boc)2-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFDNRSWAHJRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Boc Arg Boc 2 Oh Transformations

Mechanism of Boc Group Introduction and Removal in Multi-Protected Arginine Systems

The introduction and removal of Boc protecting groups are fundamental processes in Boc-based solid-phase peptide synthesis (SPPS). These reactions proceed through well-defined mechanistic pathways.

The protection of an amine, such as the α-amino group or the guanidino group of arginine, with a Boc group typically involves the reagent di-tert-butyl dicarbonate (B1257347) (Boc-anhydride or Boc2O). bzchemicals.com The reaction proceeds via a nucleophilic acyl substitution mechanism. bzchemicals.commasterorganicchemistry.com The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc-anhydride. masterorganicchemistry.com This forms a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of a t-butyl carbonate leaving group, which then decomposes into the stable molecules carbon dioxide and t-butoxide. A base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), is often used to facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity, and neutralizing the protonated carbamate (B1207046) product. bzchemicals.comresearchgate.net For the guanidino group of arginine, which is strongly nucleophilic, per-derivatization with multiple Boc groups effectively masks its basicity and nucleophilicity, preventing side reactions during coupling steps. thieme-connect.decsic.es

The removal of Boc groups is achieved under acidic conditions, most commonly with neat trifluoroacetic acid (TFA) or TFA in a solvent like dichloromethane (B109758) (DCM). bzchemicals.commasterorganicchemistry.com The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid. masterorganicchemistry.com This activation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a highly stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comorganic-chemistry.org The carbamic acid is unstable and rapidly decarboxylates (loses CO2) to yield the free, protonated amine. masterorganicchemistry.com

A significant challenge during acid-catalyzed deprotection is the generation of the reactive tert-butyl cation. This electrophilic species can cause undesirable side reactions by alkylating electron-rich amino acid residues within the peptide sequence, such as tryptophan, tyrosine, and methionine. thermofisher.com To prevent this, "scavengers" are added to the cleavage cocktail. Scavengers are nucleophilic compounds, like water, triisopropylsilane (B1312306) (TIS), or thioanisole, that trap the tert-butyl cations before they can modify the peptide. organic-chemistry.orgthermofisher.com For instance, a common cleavage mixture is TFA/H2O (95:5), which is effective for removing Boc groups when sensitive residues like tryptophan are absent. thermofisher.comnih.gov The Nω,Nω'-bis-Boc protection on the arginine side chain is designed to be removed under these standard TFA conditions. nih.gov

Nucleophilic Acyl Substitution Pathways in Boc-Protection

Reaction Kinetics and Stability Profiles in Various Solvent Systems

The stability of Boc-Arg(Boc)2-OH under the conditions of solid-phase peptide synthesis (SPPS) is crucial for ensuring the integrity of the final peptide product. Factors such as the choice of solvent, temperature, and the presence of additives can significantly influence its stability and reaction kinetics.

During SPPS, protected amino acids are dissolved in solvents like N,N-dimethylformamide (DMF) or N-butylpyrrolidone (NBP) before the coupling step. Studies have examined the stability of protected arginine derivatives in these solvents. One study found that Fmoc-Arg(Boc)2-OH, a related derivative, showed slow degradation over time in both DMF and NBP at room temperature, primarily yielding the mono-protected version. nih.gov Despite this, the solutions were deemed stable enough for use within a week, which is compatible with the timelines of automated peptide synthesizers and industrial manufacturing where solutions are prepared just before use. nih.gov The degradation was observed to be slightly faster in NBP over longer periods. nih.gov

Table 1: Stability of Fmoc-Arg(X)-OH Derivatives in DMF at Room Temperature

TimeFmoc-Arg(Boc)2-OH (% Purity)Fmoc-Arg(NO2)-OH (% Purity)Fmoc-Arg(Pbf)-OH (% Purity)
0 hours88.8100100
24 hours86.9100100
10 days77.6100100
30 days51.2--
nih.gov

Temperature and additives are key variables in SPPS protocols. Elevated temperatures, often used in microwave-assisted SPPS, can accelerate coupling reactions but may also increase the rate of degradation or side reactions. nih.govresearchgate.net One study examined the stability of Fmoc-Arg(Boc)2-OH at 45°C in both DMF and NBP in the presence of the coupling additive OxymaPure. nih.gov Under these conditions, which mimic a coupling reaction, the bis-Boc derivative degraded slightly faster than at room temperature but was still considered sufficiently stable for standard coupling times (up to 4 hours). nih.govresearchgate.net In contrast, the Pbf and NO2 protected arginine analogues showed complete stability under the same conditions. nih.gov

Additives, particularly coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and activators like OxymaPure or HOBt, are essential for forming the peptide bond. nih.govresearchgate.net However, these can also influence the stability of the protected amino acid. The integrity of Boc-Arg(Boc)2-OH is generally maintained during standard coupling reactions, provided that exposure to activating conditions is not unnecessarily prolonged. nih.govacs.org

Solution Stability of Boc-Arg(Boc)2-OH under SPPS Conditions

Investigation of Side Reactions Associated with Boc-Arg(Boc)2-OH

Despite extensive protection, arginine derivatives can be prone to specific side reactions during peptide synthesis. The trifunctional guanidino group, even when protected, remains a potential site for undesired chemical transformations. thieme-connect.de

One of the most significant side reactions for arginine derivatives is intramolecular cyclization to form a δ-lactam. thieme-connect.denih.gov This reaction is driven by the formation of a stable six-membered ring and can occur when the C-terminus of the arginine residue is activated for coupling. thieme-connect.deresearchgate.net The nucleophilic side-chain guanidino group can attack the activated carboxyl group, leading to the formation of the lactam and terminating peptide chain elongation. google.com

Comparative studies have shown that the choice of side-chain protecting group dramatically influences the rate of δ-lactam formation. Research indicates that Fmoc-Arg(Boc)2-OH is highly prone to this side reaction. nih.govmdpi.com In one experiment comparing different protecting groups, Fmoc-Arg(Boc)2-OH showed the fastest kinetics for δ-lactam formation (60% after 120 minutes), which resulted in a low coupling efficiency of only 28%. nih.govmdpi.com In contrast, derivatives like Fmoc-Arg(NO2)-OH showed a much lower tendency for lactamization (only 3% after 30 minutes), leading to a coupling yield greater than 99%. nih.govmdpi.com The mixed anhydride (B1165640) coupling method has also been reported to induce more δ-lactam formation compared to other activation methods. nih.gov

Another potential side reaction is the conversion to ornithine, which can happen if the protecting groups are unstable or during harsh cleavage conditions. thieme-connect.depeptide.comnih.gov While the bis-Boc protection is generally robust, certain conditions could potentially lead to its partial or complete loss, exposing the guanidino group to subsequent reactions. thieme-connect.degoogle.com

Table 2: Comparison of Side Reactions for Protected Arginine Derivatives

Derivativeδ-Lactam Formation (120 min)Coupling Efficiency (120 min)
Fmoc-Arg(Boc)2-OH~60%~28%
Fmoc-Arg(Pbf)-OH~12% (at 30 min)>99%
Fmoc-Arg(NO2)-OH~3% (at 30 min)>99%
nih.govmdpi.com

Pathways of δ-Lactam Formation during Coupling Procedures

A significant side reaction during the incorporation of arginine derivatives into a peptide chain is the formation of a δ-lactam. This process involves an intramolecular cyclization that consumes the activated amino acid, rendering it unable to participate in the desired coupling reaction.

The fundamental pathway to δ-lactam formation begins with the activation of the α-carboxyl group of the arginine derivative. This activation, necessary for amide bond formation, also makes the side-chain guanidino group a potent intramolecular nucleophile. The guanidino group can attack the activated carboxyl, leading to the formation of a stable, six-membered δ-lactam ring and terminating the intended coupling. ug.edu.pl This side reaction results in a lower yield of the target peptide, as the lactam is unreactive and is washed away during synthesis cycles. ug.edu.pl

Research indicates that the choice of both the guanidino protecting group and the coupling method significantly influences the rate of δ-lactam formation. Notably, the di-Boc protecting strategy used in Boc-Arg(Boc)2-OH makes the derivative particularly susceptible to this transformation. nih.gov Studies comparing different N-protected arginine derivatives have shown that those with bis-Boc protection are highly prone to δ-lactam formation. nih.govmdpi.com One comparative study demonstrated that Fmoc-Arg(Boc)2-OH exhibited the fastest kinetics for δ-lactam formation, reaching 60% after activation, which consequently led to a very low coupling efficiency of only 28%. nih.govmdpi.com The use of the mixed anhydride coupling procedure has also been shown to induce more δ-lactam formation compared to other activation methods. nih.gov

Arginine Derivativeδ-Lactam Formation (%)Coupling Efficiency (%)Reference
Fmoc-Arg(Boc)2-OH6028 nih.gov
Fmoc-Arg(Pbf)-OH12>99 nih.govmdpi.com
Fmoc-Arg(NO2)-OH~3>99 nih.govmdpi.com

Prevention and Mitigation Strategies for Undesired Transformations

Given the high propensity of Boc-Arg(Boc)2-OH to form a δ-lactam, several strategies have been investigated to prevent or mitigate this undesired transformation.

Selection of Protecting Group: The most effective strategy is the selection of an alternative side-chain protecting group for arginine. Studies have demonstrated that derivatives like Fmoc-Arg(Pbf)-OH and particularly Fmoc-Arg(NO2)-OH have a significantly lower tendency to form the δ-lactam compared to Fmoc-Arg(Boc)2-OH. nih.govmdpi.com The nitro (NO2) protecting group, in particular, has been shown to be very effective at preventing this side reaction and is stable in solution for long periods. nih.govresearchgate.net While bis-Boc protection shows limited stability in common solvents like DMF, the Pbf and NO2 analogues are notably more stable. nih.govmdpi.com

Arginine DerivativeStability in DMF/OxymaPure at 45 °CTendency for δ-Lactam FormationReference
Fmoc-Arg(Boc)2-OHDegrades over timeHigh mdpi.com
Fmoc-Arg(Pbf)-OHStableLow mdpi.com
Fmoc-Arg(NO2)-OHStableVery Low mdpi.com

Optimization of Coupling Conditions: The choice of solvent and coupling reagents plays a crucial role. Solvents commonly used in solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), can facilitate intramolecular cyclization reactions like δ-lactam formation. rsc.org Therefore, careful selection and optimization of the reaction medium can help minimize this side product. While a universal method to completely abolish δ-lactam formation has not been established, its minimization often requires case-by-case examination of the specific synthetic sequence and conditions. nih.gov

Evaluation of Racemization Control during Coupling with Boc-Arg(Boc)2-OH

Maintaining the chiral integrity of the amino acid residue during peptide bond formation is paramount. Racemization, the loss of stereochemical configuration at the α-carbon, can occur during the activation step of the coupling reaction.

The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate. researchgate.net The acidity of the α-proton is increased upon carboxyl activation, and its removal by a base leads to the formation of the planar, achiral oxazolone (B7731731). Subsequent nucleophilic attack by the amino component of the growing peptide chain can occur from either face of the oxazolone, resulting in a mixture of D- and L-isomers. researchgate.net

The Nα-protecting group on the amino acid is a key factor in controlling racemization. Urethane-based protecting groups, such as the tert-butoxycarbonyl (Boc) group in Boc-Arg(Boc)2-OH, are specifically designed to suppress racemization by reducing the tendency for oxazolone formation. researchgate.net

Coupling Reagents and Additives: Beyond the inherent protection offered by the Boc group, the choice of coupling reagents and the use of racemization-suppressing additives are standard practice.

Additives: Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly added to the coupling reaction. peptide.comluxembourg-bio.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. luxembourg-bio.com

Coupling Reagents: While carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective coupling agents, they are almost always used in conjunction with an additive like HOBt or Oxyma to ensure chiral purity. luxembourg-bio.com Other classes of reagents, such as phosphonium (B103445) salts (e.g., BOP) and uronium salts (e.g., HBTU), were developed to provide efficient coupling with low levels of racemization. luxembourg-bio.com For particularly challenging couplings, specialized reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to dramatically reduce racemization, even when strong bases are required. luxembourg-bio.com

Coupling SystemGeneral Effect on RacemizationReference
Carbodiimide (e.g., EDC, DIC)Requires an additive to suppress racemization luxembourg-bio.com
Carbodiimide + HOBt/OxymaEffectively suppresses racemization peptide.comluxembourg-bio.com
Uronium/Phosphonium (e.g., HBTU, BOP) + HOBtEfficient coupling with low racemization luxembourg-bio.com
DEPBTExcellent for minimizing racemization, even in difficult cases luxembourg-bio.com

Strategic Applications of Boc Arg Boc 2 Oh in Advanced Organic Synthesis

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) remains a cornerstone of peptide chemistry, and the choice of protecting groups is fundamental to the success of the synthesis. The Boc/Bzl (butoxycarbonyl/benzyl) strategy was the original method developed and continues to be relevant for specific applications. iris-biotech.de

Boc-based SPPS relies on the use of the acid-labile Boc group for temporary Nα-amino protection. google.com The synthesis cycle involves the coupling of an Nα-Boc protected amino acid to the free amino group of the resin-bound peptide chain. Following the coupling step, the Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to liberate the N-terminal amine for the next coupling cycle. iris-biotech.degoogle.com Side-chain protecting groups, like those on Boc-Arg(Boc)₂-OH, are designed to be stable to these repeated TFA treatments but are cleaved during the final step when the completed peptide is released from the solid support, usually with a strong acid like hydrofluoric acid (HF). google.compeptide.com

The use of tris-alkoxycarbonyl arginine derivatives, such as Boc-Arg(Boc)₂-OH, fits seamlessly into this workflow. nih.gov These derivatives serve as building blocks for introducing arginine residues. sigmaaldrich.com Research has shown that the use of such comprehensively protected arginine derivatives can lead to higher purity of the final peptide product compared to syntheses using more traditional derivatives like Boc-Arg(Tos)-OH. nih.gov While standard Boc-SPPS often employs arginine derivatives with a single side-chain protecting group like Tosyl (Tos) or Nitro (NO₂), Boc-Arg(Boc)₂-OH provides an alternative where the guanidinium (B1211019) group is fully masked by two additional Boc groups. iris-biotech.depeptide.comnih.gov

The formation of the amide bond between the carboxyl group of the incoming amino acid and the N-terminal amine of the peptide-resin is the central event in SPPS. This reaction requires the activation of the carboxylic acid, which is achieved using coupling reagents. Boc-Arg(Boc)₂-OH is compatible with the most common coupling reagents and activators used in modern peptide synthesis.

These reagents function by converting the protected amino acid into a more reactive species, such as an active ester, facilitating nucleophilic attack by the peptide's N-terminal amine. Phosphonium (B103445) salts like PyBOP and aminium/uronium salts like HBTU and TBTU are widely used for their efficiency, even in challenging or "difficult" couplings. researchgate.net Carbodiimides, such as diisopropylcarbodiimide (DIC), are also frequently employed, often in the presence of an additive like OxymaPure to enhance reaction rates and suppress side reactions. oxymapure.comnih.gov OxymaPure-based reagents are noted for their high efficiency and are considered safer alternatives to potentially explosive triazole-based additives like HOBt. nih.gov The choice of reagent can impact the efficiency of the coupling reaction, with the order of reactivity of the generated active ester generally being OAt > OxymaPure > OBt.

Table 1: Overview of Common Coupling Reagents Compatible with Boc-SPPS

Reagent/SystemClassActivating MechanismKey Characteristics
HBTU/TBTU Aminium/Uronium SaltForms OBt active esters in the presence of a base. Widely accepted for routine synthesis; fast reactions.
PyBOP Phosphonium SaltForms OBt active esters; does not pose a risk of guanidinylation of the free amine. sci-hub.seExcellent for routine synthesis and in situ activation.
DIC/OxymaPure Carbodiimide/AdditiveDIC facilitates the formation of a highly reactive OxymaPure ester. oxymapure.comnih.govHigh coupling efficiency; suppresses racemization and side reactions. oxymapure.comnih.gov
HATU Aminium/Uronium SaltGenerates highly reactive OAt esters. Considered one of the most efficient reagents, especially for hindered couplings.

The presence of three bulky Boc groups makes Boc-Arg(Boc)₂-OH a sterically demanding building block. Coupling such hindered amino acids can be challenging and may result in incomplete reactions, leading to deletion sequences in the final peptide. Several strategies can be employed to overcome this steric hindrance and achieve near-quantitative coupling yields.

One common approach is to switch to more powerful activating agents. For instance, reagents like HATU, which generate highly reactive OAt esters, are often superior to HBTU or PyBOP for difficult couplings. Another strategy involves adjusting the reaction conditions, such as extending the coupling time (e.g., 2-4 hours) or using a molar excess (e.g., 3-5 fold) of the protected amino acid and coupling reagents. The use of microwave-assisted SPPS can also be beneficial, as it can accelerate reaction rates for challenging residues. For particularly difficult sequences, a combination of these methods may be necessary to ensure the reaction proceeds to completion. researchgate.net

Fragment condensation is a powerful strategy for the synthesis of large peptides and proteins. This approach involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in a subsequent step. google.com The use of fully protected amino acid derivatives is essential for preparing these fragments.

Derivatives like Boc-Arg(NO₂)-OH have been noted for their utility in preparing protected peptide fragments because the NO₂ group is stable under the conditions used to cleave other side-chain protecting groups, allowing for selective deprotection schemes. peptide.com Similarly, Boc-Arg(Boc)₂-OH, with its robust side-chain protection, is well-suited for this application. A protected peptide fragment can be synthesized using Boc-Arg(Boc)₂-OH, and after its purification, it can be coupled to another fragment in solution or on a solid support. iris-biotech.de This method is particularly advantageous for producing longer peptide chains where a stepwise, residue-by-residue synthesis might lead to an accumulation of impurities. iris-biotech.de

Strategies for Efficient Coupling of Sterically Hindered Boc-Arg(Boc)2-OH

Utilization in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production and the synthesis of short peptides or peptide fragments.

In solution-phase synthesis, the comprehensive protection of reactive side chains is equally, if not more, critical to prevent side reactions and facilitate purification. Boc-Arg(Boc)₂-OH and analogous derivatives with full side-chain protection are highly useful in this context. peptide.com For example, the related compound Boc-Arg(Z)₂-OH was successfully used in the solution-phase synthesis of a hexapeptide fragment, Boc-Asp-Asp-Tyr-Arg-Gln-Lys-OMe. peptide.com This demonstrates that derivatives with fully protected arginine side chains are effective for building complex, arginine-containing peptides in solution. peptide.com The coupling reactions in solution utilize the same types of activating reagents as in SPPS, such as carbodiimides and their additives, to form the peptide bond. oxymapure.comsci-hub.se The compatibility of Boc protection with these methods allows for the synthesis of dipeptides like Boc-Arg-Arg-OH in the liquid phase, which can then be used as a single unit in a larger synthesis. google.com

Preparation of Protected Peptide Fragments for Further Elongation

In the intricate process of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), the step-wise addition of amino acids requires careful protection of reactive functional groups to prevent unwanted side reactions. peptide.com Boc-Arg(Boc)2-OH is particularly useful in strategies that involve the synthesis of protected peptide fragments, which are later coupled together in a convergent synthesis approach.

The robust nature of the di-Boc protection on the arginine side chain is a significant advantage. biosynth.combiosynth.com Unlike other protecting groups that can be labile under certain coupling or deprotection conditions, the (Boc)2 groups offer enhanced stability. This allows for the selective deprotection of the N-terminal Boc group of the growing peptide chain without compromising the integrity of the arginine side chain protection. This is crucial when synthesizing complex peptides or when specific modifications are required at other points in the sequence.

The use of Boc-Arg(Boc)2-OH facilitates the creation of fully protected peptide fragments that can be purified and then used in subsequent fragment condensation reactions. This approach can be more efficient than a linear, one-amino-acid-at-a-time synthesis for long peptides, often leading to a purer final product. For instance, research has shown that using tris-alkoxycarbonyl arginine derivatives can result in higher purity of synthesized dermorphin (B549996) fragments compared to syntheses using the more traditional Boc-Arg(Tos)-OH. nih.gov

Synthesis of Arginine-Containing Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better bioavailability. Boc-Arg(Boc)2-OH serves as a critical starting material in the synthesis of various arginine-containing peptidomimetics.

Design and Synthesis of Aza-Arginine Precursors (e.g., Fmoc-aza-Arg(Boc)2)

Aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, are an important class of peptidomimetics. kirj.ee The synthesis of aza-arginine containing peptides often requires a protected aza-arginine precursor. An efficient synthetic route to Fmoc-aza-Arg(Boc)2, a key building block for incorporating aza-arginine into peptides using Fmoc-based SPPS, has been developed. kirj.eeresearchgate.net

This synthesis can proceed via the alkylation of a protected hydrazine. kirj.eeresearchgate.net A key step involves the guanylation of a protected aza-ornithine precursor. The side-chain amino group is converted to the Nω,N'ω-di-Boc-guanidyl group using a guanylating reagent like N,N′-di-Boc-N″-Tf-guanidine. kirj.eeresearchgate.net This method provides an alternative and often more efficient pathway compared to reductive amination approaches. researchgate.net The resulting Fmoc-aza-Arg(Boc)2 precursor is then ready for incorporation into a peptide sequence. kirj.eeresearchgate.net

Precursor Synthesis Data
Target Compound Fmoc-aza-Arg(Boc)2
Key Intermediate N-Fmoc-N′-(3-(Nω,N'ω-di-Boc-guanydil)propyl)hydrazine
Synthetic Strategy Hydrazine alkylation followed by guanylation
Reported Yield 66% for the guanylation step

This table summarizes key aspects of the synthesis of the Fmoc-aza-Arg(Boc)2 precursor. kirj.eeresearchgate.net

Role in Modulating Peptide Conformation and Stability

The incorporation of non-natural amino acids or their mimics, derived from precursors like Boc-Arg(Boc)2-OH, can significantly influence the conformational properties and metabolic stability of a peptide. The guanidinium group of arginine is often involved in crucial biological interactions, but it is also a target for proteases like trypsin.

By replacing a standard arginine residue with an aza-arginine, the peptide backbone is altered, which can lead to changes in the preferred conformation and hydrogen bonding patterns. This modification can also render the peptide resistant to cleavage by proteases, thereby increasing its in vivo half-life. While direct studies on the conformational effects of Boc-Arg(Boc)2-OH itself are limited, its role as a precursor to peptidomimetics like aza-arginine is central to modulating these properties. The stability of the di-Boc protection is also a factor in solution-phase studies, with Fmoc-Arg(Boc)2-OH showing some degradation over time in solvents like DMF and NBP, particularly at elevated temperatures. mdpi.comnih.govresearchgate.net

Applications in the Synthesis of Biologically Active Conjugates and Prodrugs

The versatility of Boc-Arg(Boc)2-OH extends to its use in creating sophisticated drug delivery systems and research tools. Its stable protection scheme allows for its incorporation into larger molecular constructs designed for specific biological targeting and activity.

Strategic Incorporation into Amino Acid Prodrugs (e.g., anthraquinone (B42736) analogs)

Boc-Arg(Boc)2-OH has been successfully utilized in the synthesis of amino acid prodrugs of cytotoxic agents, such as anthraquinone analogs. biosynth.comcaymanchem.comcaymanchem.com The rationale behind this strategy is to improve the targeting and delivery of the cytotoxic payload to cancer cells. By attaching an amino acid or a peptide to a drug, its solubility and transport properties can be modified, potentially leading to selective uptake by tumor cells that overexpress certain amino acid transporters.

In this context, Boc-Arg(Boc)2-OH serves as the protected amino acid that is coupled to the anthraquinone core. biosynth.comcaymanchem.comcaymanchem.com The protecting groups are then removed at a later stage to yield the final prodrug. Research in this area has focused on developing anthraquinone-based compounds that can induce the degradation of MDM2, a negative regulator of the p53 tumor suppressor, thereby upregulating p53 activity. biosynth.comcaymanchem.com

Advanced Labeling and Conjugation for Research Probes

The development of highly specific probes is essential for studying the activity of enzymes and other biological targets. Boc-Arg(Boc)2-OH plays a crucial role in the synthesis of activity-based probes (ABPs), particularly those targeting cysteine proteases like cathepsins. rsc.orgnih.gov

Analytical and Characterization Paradigms for Boc Arg Boc 2 Oh in Research

Methodologies for Monitoring Synthetic Reaction Progress

In-process control is critical during the synthesis of Boc-Arg(Boc)2-OH to ensure complete reactions and minimize the formation of byproducts. Researchers utilize a combination of chromatographic and spectroscopic techniques to monitor the consumption of starting materials and the formation of the desired product in real-time or near real-time.

Chromatographic methods are the workhorse for monitoring the progress of organic reactions, including the multi-step synthesis of protected amino acids like Boc-Arg(Boc)2-OH.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique frequently used to track the progress of a reaction. google.com By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually observe the disappearance of reactant spots and the appearance of a new spot corresponding to the product. For related Boc-protected arginine derivatives, solvent systems such as a mixture of butanol, acetic acid, and water are effective for resolving reactants from products. google.com The completion of the reaction is indicated when the starting material spot is no longer visible by a visualizing agent like ninhydrin, which detects free amines. google.com Commercial suppliers often report TLC purity assays of ≥95% or ≥98% for similar protected amino acids, underscoring its role in quality control. scientificlabs.co.uk

High-Performance Liquid Chromatography (HPLC): For more quantitative and precise in-process control, HPLC is the preferred method. Small aliquots of the reaction mixture can be withdrawn at various time points, quenched, and injected into an HPLC system. This allows researchers to accurately measure the percentage of remaining reactants and the formation of Boc-Arg(Boc)2-OH. This quantitative data is crucial for optimizing reaction times and conditions to maximize yield and purity. google.com The progress of key synthetic steps, such as the introduction of protecting groups or deprotection, is often confirmed by HPLC to ensure the reaction has proceeded to completion before moving to the next step in the sequence.

TechniqueApplication in Reaction MonitoringAdvantages
TLC Qualitative tracking of reactant consumption and product formation.Fast, inexpensive, simple setup.
HPLC Quantitative analysis of reaction components over time.High resolution, precise quantification, suitable for automation.

While more commonly used for final product characterization, spectroscopic methods can also be adapted for reaction monitoring.

In some advanced research settings, real-time spectroscopic analysis is employed. For instance, in-line Fourier-Transform Infrared (FTIR) spectroscopy can monitor the reaction mixture continuously. This technique tracks changes in the vibrational frequencies of key functional groups, such as the appearance or disappearance of carbonyl or amine-related peaks, allowing for immediate feedback and adjustment of reaction parameters to maintain optimal efficiency.

Chromatographic Techniques (e.g., HPLC, TLC) for In-Process Control

Purity Assessment of Synthesized Boc-Arg(Boc)2-OH and its Intermediates

Once the synthesis is complete, a comprehensive analysis is performed to assess the purity of the final Boc-Arg(Boc)2-OH product and any isolated intermediates. This involves advanced chromatographic techniques to determine chemical and enantiomeric purity, as well as spectroscopic methods to confirm the structural identity.

Advanced chromatographic methods are indispensable for confirming that the synthesized Boc-Arg(Boc)2-OH meets the high-purity standards required for peptide synthesis, which often exceed 98% or 99%. scientificlabs.co.uktcichemicals.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the standard and most powerful technique for determining the chemical purity of protected amino acids. Using a nonpolar stationary phase, typically a C18 column, and a polar mobile phase (often a gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid), RP-HPLC can effectively separate the Boc-Arg(Boc)2-OH product from starting materials, reagents, and any side products formed during the synthesis. phenomenex.com The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Many commercial suppliers provide Boc-protected amino acids with purity assayed at ≥99.0% by HPLC. scientificlabs.co.uk

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Since biological activity is stereospecific, ensuring the enantiomeric purity of amino acid derivatives is critical. Boc-Arg(Boc)2-OH is derived from L-arginine, and the presence of its D-enantiomer must be minimized. Chiral HPLC is specifically designed to separate enantiomers. nedp.comsigmaaldrich.com This is achieved using a chiral stationary phase (CSP), such as a polysaccharide-based column. phenomenex.com The method can precisely quantify the enantiomeric excess (ee), which is expected to be greater than 99% for use in peptide synthesis. phenomenex.comnedp.com This analysis confirms that racemization has not occurred during the synthesis or purification steps. The separation of N-blocked amino acids on chiral columns is a well-established method for verifying enantiomeric integrity. sigmaaldrich.comgoogle.com

Analysis TypeChromatographic MethodCommon Stationary PhasePurpose
Chemical Purity RP-HPLCC18To separate the product from impurities and quantify its purity.
Enantiomeric Purity Chiral HPLCPolysaccharide-based (e.g., Cellulose, Amylose)To separate L- and D-enantiomers and determine enantiomeric excess (ee). phenomenex.comnedp.com

For any newly developed synthetic route, it is essential to provide unambiguous proof of the chemical structure of Boc-Arg(Boc)2-OH. This is accomplished by integrating data from several complementary spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. ¹H NMR confirms the presence and integration of protons corresponding to the three distinct tert-butyl (Boc) groups, the arginine side chain (α, β, γ, and δ protons), and the α-proton. ¹³C NMR confirms the correct number and type of carbon atoms, including the characteristic carbonyl carbons of the Boc and carboxylic acid groups. Together, these spectra provide a detailed map of the molecule's structure. google.com

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₂₁H₃₈N₄O₈. biomol.comcaymanchem.com This data provides strong evidence that the target molecule has been formed with the correct atomic composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of Boc-Arg(Boc)2-OH would show characteristic absorption bands for the N-H bonds, the C-H bonds of the alkyl groups, and strong absorptions for the carbonyl (C=O) groups present in the three urethane-type Boc protectors and the free carboxylic acid. scientificlabs.co.uk The presence of these specific bands confirms that the protecting groups have been successfully installed and the carboxylic acid remains.

By combining the purity data from HPLC with the structural confirmation from NMR, MS, and IR, researchers can be fully confident in the identity and quality of the synthesized Boc-Arg(Boc)2-OH, ensuring its suitability for subsequent use in demanding applications like solid-phase peptide synthesis. google.comgoogle.com

Table of Mentioned Compounds

Abbreviated NameFull Chemical Name
Boc-Arg(Boc)2-OHNα,NG,NG-Tri-tert-butyloxycarbonylarginine
L-arginine(2S)-2-amino-5-guanidinopentanoic acid
Ninhydrin2,2-dihydroxyindane-1,3-dione
AcetonitrileEthanenitrile
Trifluoroacetic acid2,2,2-trifluoroacetic acid

Theoretical and Computational Perspectives on Boc Arg Boc 2 Oh Reactivity

Quantum Chemical Calculations for Understanding Protecting Group Interactions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of protected amino acids. longdom.org For Boc-Arg(Boc)2-OH, these calculations can quantify how the three electron-withdrawing Boc groups modulate the properties of the arginine side-chain's guanidinium (B1211019) group.

The guanidinium group of arginine is strongly basic, with a pKa value around 12.5, meaning it is typically protonated under physiological conditions. mdpi.com The attachment of protecting groups alters the electron density and, consequently, the nucleophilicity and reactivity of this moiety. DFT calculations can model the distribution of electron density, identify the energies of frontier molecular orbitals (HOMO and LUMO), and calculate electrostatic potential maps. mdpi.comresearchgate.net

In the case of Boc-Arg(Boc)2-OH, the two Boc groups on the terminal guanidinium nitrogens significantly decrease the electron density of the side chain. This electronic effect has direct consequences on reactivity, particularly concerning the propensity for side reactions. Studies comparing different arginine protecting groups have shown that the nature of the group—whether electron-donating or electron-withdrawing—is a critical determinant of side-chain reactivity. mdpi.com For instance, the strongly electron-withdrawing nitro group has been shown to minimize the nucleophilicity of the guanidinium function, thereby reducing certain side reactions. mdpi.com While computationally less demanding to model than sulfonyl-based groups like Pbf, the bis-Boc protection scheme presents its own unique electronic profile that can be precisely characterized through quantum calculations.

Table 1: Representative Quantum Chemical Parameters for Protected Arginine Side-Chain Analysis This table is illustrative, showing typical parameters obtained from DFT calculations to compare the electronic effects of different protecting groups on the arginine guanidinium moiety.

Parameter Description Hypothetical Value for Unprotected Arg Expected Impact of (Boc)2 Protection
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. High Lowered
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. High Lowered
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability. Moderate Increased
Mulliken Charge on Nω Calculated partial charge on the terminal nitrogen; indicates electron density. Highly Negative Less Negative

Molecular Modeling of Steric and Electronic Effects in Coupling Reactions

The successful formation of a peptide bond requires the nucleophilic attack of an amine on an activated carboxyl group. The efficiency of this coupling reaction is governed by both electronic and steric factors. Molecular modeling provides a framework for visualizing and quantifying these effects for Boc-Arg(Boc)2-OH.

The most prominent feature of Boc-Arg(Boc)2-OH is its immense steric bulk. The presence of three separate tert-butyl groups creates a sterically hindered environment around both the α-amino group (prior to its protection) and the side-chain guanidinium function. Molecular mechanics and dynamics simulations can be used to model the approach of a coupling partner to the activated carboxylic acid of Boc-Arg(Boc)2-OH. These models can predict unfavorable steric clashes that may impede the reaction, potentially leading to slower coupling kinetics or the need for less hindered coupling reagents.

Prediction of Side-Reaction Pathways through Computational Simulations

One of the most significant challenges in incorporating arginine into a peptide sequence is the potential for intramolecular side reactions. The most common of these is the formation of a δ-lactam, where the side-chain guanidinium group attacks the activated α-carboxyl group of the same molecule. rsc.org This process consumes the activated amino acid, preventing its incorporation into the peptide and leading to deletion sequences. rsc.org

Computational simulations can be employed to model the transition state of this intramolecular cyclization. By calculating the activation energy barrier for lactam formation, researchers can predict the propensity of a given protected arginine derivative to undergo this unwanted reaction.

Crucially, experimental studies have validated the theoretical predictions regarding the influence of protecting groups on this side reaction. A comparative study of Fmoc-protected arginine derivatives revealed that Fmoc-Arg(Boc)2-OH has a very high tendency to form the δ-lactam. mdpi.com In a direct comparison, after 30 minutes of activation, the bis-Boc derivative showed significantly more lactam formation than both the Pbf- and NO2-protected analogues. mdpi.com After 120 minutes, the side reaction was so prevalent with the bis-Boc derivative that it resulted in a low coupling efficiency of only 28%. mdpi.com

Table 2: Comparative δ-Lactam Formation for Different Arginine Protecting Groups Data adapted from a study on Fmoc-Arg(X)-OH derivatives, highlighting the high propensity of the (Boc)2 protecting scheme to promote this side reaction. mdpi.com

Protecting Group (X) % δ-Lactam Formation (30 min) % δ-Lactam Formation (120 min) Coupling Efficiency (120 min)
(Boc)2 ~18% 60% 28%
Pbf ~12% Not specified >99%

| NO2 | ~3% | Not specified | >99% |

These findings suggest that while the Boc groups withdraw electron density, the conformational freedom and specific geometry of the protected side-chain may pre-organize the molecule in a way that favors the intramolecular attack, a hypothesis that can be rigorously tested using computational modeling of the reaction pathway.

Conformational Analysis of Protected Arginine within Peptide Chains

Once incorporated into a peptide, the arginine side chain can influence the local and global structure of the molecule. The bulky protecting groups on Boc-Arg(Boc)2-OH remain throughout the synthesis until the final deprotection step and can impose significant conformational restrictions on the peptide backbone and the side chain itself.

Conformational analysis using molecular dynamics (MD) simulations can explore the accessible rotational states (rotamers) of the protected arginine side chain. pnas.orgnih.gov The rotation around the side-chain single bonds is described by dihedral angles (χ1, χ2, χ3, etc.). The sheer size of the (Boc)2 group is expected to severely limit the rotational freedom of the χ3 and χ4 dihedrals, effectively locking the guanidinium group into a limited set of conformations.

This restriction can have several consequences:

Local Structure: It may prevent the formation of certain secondary structures, like α-helices or β-sheets, in the immediate vicinity of the protected residue. nih.gov

Solubility: The three lipophilic tert-butyl groups can alter the solubility of the growing peptide chain, which is a critical factor in solid-phase peptide synthesis.

Computational studies can map the potential energy surface as a function of the side-chain dihedral angles, revealing the low-energy, preferred conformations of the protected residue within a peptide context. nih.gov This provides insight into how Boc-Arg(Boc)2-OH might be used strategically to enforce specific structural motifs or, conversely, why it might be unsuitable for sequences requiring high conformational flexibility at the arginine position.

Q & A

Q. How can researchers conduct a comprehensive literature review on Boc-protected amino acids?

  • Search strategy :
  • Use Boolean operators (AND/OR/NOT) to combine terms: "Boc-Alg(Boc)₂-OH" AND ("peptide synthesis" OR "deprotection").
  • Filter databases (PubMed, SciFinder) by publication type (e.g., "experimental study") and date (last 10 years).
  • Employ citation tracking (e.g., Web of Science) to identify seminal works and recent advancements .

Q. What criteria distinguish high-quality vs. low-quality sources in Boc-Alg(Boc)₂-OH research?

  • High-quality sources : Peer-reviewed journals (e.g., Organic Letters, Journal of Peptide Science), institutional repositories, and protocols with detailed experimental sections.
  • Red flags : Lack of spectral data, omission of error margins in yield reports, or reliance on non-reproducible methods (e.g., "as described previously" without citations) .

Q. Tables for Reference

Analytical Technique Application Key Parameters
HPLCPurity assessmentRetention time, peak area, UV absorbance
¹H NMRStructural confirmationChemical shift (δ), integration, splitting
TGAStability under thermal stressWeight loss (%) vs. temperature
Deprotection Condition Efficiency Side Reactions
20% TFA in DCMHighMinimal tert-butylation
50% TFA in DCMVery highIncreased risk of backbone cleavage

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.